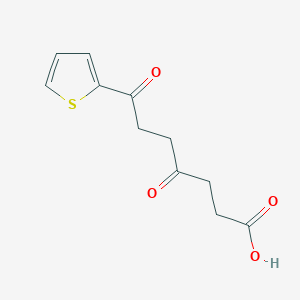

4,7-Dioxo-7-thiophen-2-yl-heptanoic acid

描述

Contextualization within Ketone-Containing Carboxylic Acids and Thiophene (B33073) Heterocycles

Ketone-containing carboxylic acids, often referred to as keto acids, are a class of organic compounds that play a crucial role in both biochemistry and synthetic organic chemistry. The carbonyl group of the ketone and the carboxyl group can participate in a wide array of chemical transformations. These include cyclization reactions, condensations, and various functional group interconversions.

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. nih.govpharmaguideline.com Its unique electronic properties and ability to engage in various interactions make it a common component in a multitude of biologically active compounds and functional organic materials. wikipedia.orgnih.gov The thiophene ring system is known for its stability and its propensity to undergo electrophilic substitution reactions, primarily at the C2 and C5 positions. pharmaguideline.com

The integration of a thiophene ring into a keto acid framework, as seen in 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, creates a molecule with a dual nature. It can be viewed as a thiophene derivative with an acyl side chain or as a modified fatty acid. This duality is key to its potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₄S |

| Molecular Weight | 240.28 g/mol |

| CAS Number | 24090-18-4 |

| Appearance | (Predicted) Solid |

| Solubility | (Predicted) Soluble in organic solvents like DMSO and methanol (B129727) |

Note: Some properties are predicted based on the chemical structure and data for similar compounds, as extensive experimental data for this specific compound is not widely available in public literature.

Academic Significance and Identified Research Opportunities for this compound

The academic significance of this compound lies in its potential as a versatile synthetic intermediate. The presence of multiple reactive sites—the carboxylic acid, two ketone carbonyls, and the thiophene ring—allows for a diverse range of chemical modifications.

Research Opportunities:

Synthesis of Novel Heterocycles: The 1,4-dicarbonyl motif within the molecule is a classic precursor for the synthesis of various five-membered heterocycles through Paal-Knorr type reactions. pharmaguideline.comderpharmachemica.com By reacting this compound with appropriate reagents, researchers could access novel thiophene-substituted furans, pyrroles, and even other thiophenes.

Medicinal Chemistry Scaffolds: Thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. nih.gov The heptanoic acid chain of the target molecule could be modified to improve pharmacokinetic properties, while the thiophene and ketone moieties could serve as pharmacophores for interaction with biological targets.

Polymer and Materials Science: Thiophene-containing polymers, such as polythiophene, are of great interest for their conducting properties. wikipedia.org While this specific molecule is not a monomer for direct polymerization in the same way, it could be used to introduce thiophene units into other polymer backbones or as a precursor for the synthesis of functional dyes and organic electronic materials.

Table 2: Potential Synthetic Pathways and Reactions

| Starting Materials | Reaction Type | Potential Products |

| Thiophene, Succinic anhydride (B1165640), 3-Chloropropionyl chloride | Friedel-Crafts Acylation | This compound |

| This compound, Amines/Hydrazines | Paal-Knorr Synthesis | Thiophene-substituted pyrroles/pyridazines |

| This compound, Lawesson's reagent | Thionation | Thiophene-substituted thiophenes |

A plausible synthetic route to this compound itself would likely involve a Friedel-Crafts acylation of thiophene. This well-established reaction is a powerful tool for attaching acyl groups to aromatic rings. google.comechemi.comresearchgate.net The regioselectivity of this reaction on thiophene typically favors substitution at the 2-position, which aligns with the structure of the target compound. echemi.com

Structure

3D Structure

属性

IUPAC Name |

4,7-dioxo-7-thiophen-2-ylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4S/c12-8(4-6-11(14)15)3-5-9(13)10-2-1-7-16-10/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUGOXHLJJWQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387800 | |

| Record name | 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24090-18-4 | |

| Record name | 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,7 Dioxo 7 Thiophen 2 Yl Heptanoic Acid

Retrosynthetic Analysis and Key Disconnections for 4,7-Dioxo-7-thiophen-2-yl-heptanoic Acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, two primary retrosynthetic disconnections can be envisioned, offering distinct strategic approaches to its construction.

The first and most direct disconnection is based on the well-established Friedel-Crafts acylation . This approach severs the bond between the thiophene (B33073) ring and the adjacent carbonyl group. This leads to two simpler precursors: a thiophene molecule and a derivative of heptanedioic acid, such as its acyl chloride or anhydride (B1165640). This strategy is attractive due to the high reactivity of thiophene in electrophilic aromatic substitution reactions. mdpi.comorganic-chemistry.org

A second, more convergent, disconnection strategy is rooted in the Paal-Knorr thiophene synthesis . wikipedia.orgorganic-chemistry.orgquora.com This method involves the formation of the thiophene ring itself in a late stage of the synthesis. Disconnecting the C-S bonds of the thiophene ring reveals a 1,4-dicarbonyl precursor. This precursor would be a substituted heptane (B126788) chain containing the requisite carboxylic acid and two carbonyl groups at positions 4 and 7. This approach allows for the construction of the aliphatic backbone first, followed by the heterocyclic ring formation.

| Disconnection Strategy | Key Reaction | Precursors |

| Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | Thiophene and a Heptanedioic acid derivative |

| Paal-Knorr Thiophene Synthesis | Cyclocondensation | A 1,4-dicarbonyl precursor with a heptanoic acid backbone |

Established Synthetic Pathways towards this compound and its Analogues

Based on the retrosynthetic analysis, several established synthetic pathways can be proposed for the synthesis of this compound and its analogues. These can be broadly categorized into multi-step approaches, which can be further classified as linear or convergent.

Multi-Step Synthesis Approaches

A common multi-step synthesis would likely follow the Friedel-Crafts disconnection. A plausible linear sequence could begin with the reaction of succinic anhydride with an alcohol to produce a monoester. asianpubs.orgasianpubs.org This monoester could then be converted to its corresponding acyl chloride. Subsequent Friedel-Crafts acylation of thiophene with this acyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride, would yield a ketoester. google.com The second ketone functionality could then be introduced through various methods, followed by hydrolysis of the ester to afford the final carboxylic acid.

Alternatively, a convergent approach based on the Paal-Knorr synthesis would involve the initial construction of a 1,4-dicarbonyl compound containing a protected carboxylic acid. researchgate.netresearchgate.net This precursor could be synthesized through various methods, including the Stetter reaction or the coupling of silyl (B83357) enol ethers with bromocarbonyls. researchgate.netacs.org Once the 1,4-dicarbonyl precursor is obtained, it can be treated with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. wikipedia.orgorganic-chemistry.orguobaghdad.edu.iq A final deprotection step would then reveal the carboxylic acid.

Convergent and Linear Synthesis Strategies

Linear Synthesis Example (via Friedel-Crafts Acylation):

A linear synthesis could start from a readily available C7 dicarboxylic acid derivative. For instance, pimeloyl chloride could be reacted with thiophene in a Friedel-Crafts acylation to introduce the thiophene moiety at one end of the chain. However, controlling the regioselectivity and preventing di-acylation would be a key challenge. A more controlled approach might involve protecting one of the carboxylic acid groups of pimelic acid as an ester, converting the other to an acyl chloride, performing the Friedel-Crafts reaction, and then deprotecting the ester.

Convergent Synthesis Example (via Paal-Knorr Synthesis):

A convergent strategy would focus on building the 1,4-dicarbonyl precursor first. One could envision a Michael addition of a suitable nucleophile to an α,β-unsaturated ketone that also bears a protected carboxylic acid. The resulting intermediate could then be oxidized or further manipulated to generate the 1,4-dicarbonyl arrangement. The final step would be the cyclization with a sulfur source to form the thiophene ring. wikipedia.orgquora.com

| Strategy | Key Features | Potential Challenges |

| Linear | Step-wise construction, building upon the initial thiophene or acid starting material. | Potential for low overall yield in long sequences, protection/deprotection steps may be necessary. |

| Convergent | Independent synthesis of key fragments followed by their assembly. | Requires careful planning of the precursor synthesis, potential for low yield in the final coupling/cyclization step. |

Green Chemistry Principles and Sustainable Synthesis of this compound

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. For the synthesis of this compound, several green chemistry principles could be applied.

In the context of the Friedel-Crafts acylation, traditional Lewis acids like aluminum chloride are often used in stoichiometric amounts and generate significant waste. Greener alternatives include the use of solid acid catalysts like zeolites, which can be recovered and reused. researchgate.net Methanesulfonic anhydride has also been reported as a metal- and halogen-free promoter for Friedel-Crafts acylations. organic-chemistry.orgacs.org Furthermore, solventless, or "neat," reaction conditions can significantly reduce the environmental impact. semanticscholar.org

For the Paal-Knorr synthesis, the use of toxic sulfurizing agents like phosphorus pentasulfide is a concern. Exploring alternative, less hazardous sulfur sources would be a key green improvement. Additionally, the use of microwave-assisted synthesis can lead to shorter reaction times and potentially higher yields, which aligns with the principles of energy efficiency. researchgate.net

Novel Synthetic Route Development for this compound

The development of novel synthetic routes often focuses on the use of catalytic methods to improve efficiency and selectivity. For this compound, catalytic strategies could be employed to construct the key 1,4-dicarbonyl intermediate.

Catalytic Strategies (e.g., Organocatalysis, Photocatalysis)

Organocatalysis: The organocatalytic Stetter reaction is a powerful method for the synthesis of 1,4-dicarbonyl compounds. researchgate.netresearchgate.net This reaction involves the umpolung (reactivity inversion) of an aldehyde, which then adds to a Michael acceptor. A plausible novel route could involve the Stetter reaction between a thiophene-containing aldehyde and a suitable Michael acceptor bearing a protected carboxylic acid. N-heterocyclic carbenes (NHCs) are commonly used as catalysts for this transformation. rsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful tool for organic synthesis. There are reports of photocatalytic methods for the synthesis of 1,4-dicarbonyl compounds through the coupling of silyl enol ethers with bromocarbonyls using an organic dye as a photoredox catalyst. acs.org Additionally, photocatalysis has been employed in the synthesis and modification of thiophene-containing compounds. mdpi.combohrium.comrsc.orghenu.edu.cnmdpi.com A novel approach could involve the photocatalytic generation of an acyl radical from a thiophene-containing carboxylic acid derivative, which could then add to a suitable acceptor to build the 1,4-dicarbonyl backbone.

| Catalytic Strategy | Key Transformation | Potential Advantages |

| Organocatalysis (Stetter Reaction) | Formation of a 1,4-dicarbonyl compound from an aldehyde and a Michael acceptor. | Metal-free catalysis, mild reaction conditions, potential for enantioselective synthesis. |

| Photocatalysis | Radical-based formation of C-C bonds to construct the dicarbonyl or ketoacid moiety. | Use of visible light as a renewable energy source, mild reaction conditions, access to unique reactive intermediates. |

Advanced Reagent Utilization (e.g., Hypervalent Iodine Chemistry)

The synthesis of complex dicarbonyl compounds such as this compound can be approached through modern synthetic methodologies that employ advanced reagents for higher efficiency and selectivity. Among these, hypervalent iodine compounds have emerged as powerful tools in organic synthesis due to their mild reaction conditions, low toxicity, and unique reactivity, offering an alternative to traditional heavy metal oxidants. arkat-usa.orgwikipedia.org

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are particularly effective in a variety of oxidative transformations. arkat-usa.org Their application to the synthesis of 1,4-dicarbonyl systems, a key structural motif in the target molecule, is an area of significant research interest. While a direct, documented synthesis of this compound using these reagents is not prevalent in the literature, established reactivity patterns allow for the postulation of viable synthetic routes.

One potential strategy involves the oxidative functionalization of a suitable precursor. For instance, hypervalent iodine reagents are well-known to mediate the α-functionalization of ketones. nih.gov A plausible approach could begin with a thiophene-containing ketone, which is then elaborated using a hypervalent iodine-mediated reaction to introduce the rest of the carbon chain.

Another advanced methodology involves the generation of enolonium species from silyl enol ethers, facilitated by hypervalent iodine reagents. These reactive intermediates can then be trapped by a nucleophile to construct the 1,4-dicarbonyl framework. nih.gov A hypothetical route could involve the reaction of a silyl enol ether derived from a thiophene ketone with a suitable nucleophilic partner that contains the protected carboxylic acid moiety.

Furthermore, hypervalent iodine reagents have been utilized in oxidative rearrangement reactions to construct complex cyclic and acyclic systems. nih.govrsc.org For example, the oxidative rearrangement of specific unsaturated carboxylic acids can lead to the formation of substituted furanones, which are precursors to 1,4-dicarbonyl compounds. nih.gov

Research in the broader field of dicarbonyl synthesis using hypervalent iodine provides strong evidence for the feasibility of these approaches. For example, the diastereoselective α-acetoxylation of cyclic ketones has been successfully achieved using a binary system of a hypervalent iodine(III) reagent and a Lewis acid, showcasing the high degree of control possible with these reagents. nih.gov

To illustrate the effectiveness of hypervalent iodine reagents in transformations relevant to the synthesis of dicarbonyl compounds, the following table presents data from a study on the diastereoselective α-acetoxylation of 4-phenylcyclohexanone (B41837). This reaction highlights the influence of the hypervalent iodine reagent and additives on reaction efficiency and selectivity, principles that are applicable to the synthesis of complex molecules like this compound.

Table 1: Diastereoselective α-Acetoxylation of 4-Phenylcyclohexanone using PhI(OAc)₂

| Entry | Additive (equiv.) | Solvent | Time (h) | Yield (%) | cis/trans Ratio |

|---|---|---|---|---|---|

| 1 | None | Acetic Acid | 48 | 25 | 1:1.1 |

| 2 | BF₃·OEt₂ (1.0) | Acetic Acid | 2 | 99 | 1:1.2 |

| 3 | BF₃·OEt₂ (2.0) | Acetic Acid | 2 | 99 | 1:1.3 |

| 4 | BF₃·OEt₂ (3.0) | Acetic Acid | 2 | 99 | 1:1.3 |

| 5 | AlCl₃ (2.0) | Acetic Acid | 2 | 99 | 1:1.2 |

| 6 | TiCl₄ (2.0) | Acetic Acid | 2 | 99 | 1:1.2 |

| 7 | TMSOTf (2.0) | Acetic Acid | 2 | 99 | 1:1.1 |

Data adapted from a study on the diastereoselective α-acetoxylation of cyclic ketones. nih.gov The reaction was performed with 4-phenylcyclohexanone and PhI(OAc)₂ (1.5 equiv) at room temperature.

The data clearly demonstrates that the addition of a Lewis acid like BF₃·OEt₂ dramatically improves the reaction time and yield, underscoring the tunability of hypervalent iodine-mediated reactions. nih.gov Such optimized conditions are crucial for the efficient synthesis of highly functionalized molecules. The application of these principles is a promising avenue for the development of a novel and efficient synthesis of this compound.

Chemical Reactivity and Transformation Mechanisms of 4,7 Dioxo 7 Thiophen 2 Yl Heptanoic Acid

Reactions at the Carboxylic Acid Moiety of 4,7-Dioxo-7-thiophen-2-yl-heptanoic Acid

The terminal carboxylic acid group is a primary site for various derivatization and transformation reactions.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with alcohols under acidic conditions or by using activating agents. For instance, reaction with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield methyl 4,7-dioxo-7-thiophen-2-yl-heptanoate. The general reaction is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

Amidation: Amides can be synthesized by reacting the carboxylic acid with amines. This typically requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. Direct reaction with an amine is also possible but often requires high temperatures.

Anhydride (B1165640) Formation: Symmetrical or mixed anhydrides can be formed from the carboxylic acid. Reaction with a dehydrating agent like acetic anhydride can lead to the formation of a mixed anhydride. Symmetrical anhydrides are typically formed by reacting two equivalents of the carboxylic acid with a strong dehydrating agent.

Table 1: Common Derivatization Reactions of the Carboxylic Acid Moiety

| Reaction | Reagents | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine (e.g., R-NH₂), Coupling Agent (e.g., DCC) | Amide |

| Anhydride Formation | Dehydrating Agent (e.g., Acetic Anhydride) | Anhydride |

Decarboxylation involves the removal of the carboxyl group, typically as carbon dioxide. While direct decarboxylation of simple carboxylic acids is difficult, certain methods can facilitate this transformation.

Halodecarboxylation (Hunsdiecker Reaction): This reaction involves the conversion of the silver salt of the carboxylic acid to an organic halide by treatment with a halogen (e.g., bromine). The reaction proceeds through a radical mechanism.

Radical Decarboxylation (Barton Decarboxylation): This is a two-step process where the carboxylic acid is first converted to a thiohydroxamate ester (Barton ester). Subsequent radical-induced decomposition of this ester leads to the decarboxylated product.

Reactivity of the Keto Functionalities in this compound

The two ketone groups at the 4- and 7-positions are susceptible to nucleophilic attack and can participate in various condensation and cyclization reactions.

The keto groups can react with a variety of nucleophiles. For example, they can undergo condensation reactions with amines and their derivatives to form imines or hydrazones. Grignard reagents and organolithium compounds can add to the carbonyl carbons to form tertiary alcohols.

The 1,4-dicarbonyl arrangement in this compound makes it a suitable precursor for the synthesis of five-membered heterocyclic rings through intramolecular cyclization. For instance, treatment with a dehydrating agent or an acid catalyst could potentially lead to the formation of furan (B31954) or cyclopentenone derivatives. researchgate.netchimicatechnoacta.ruresearchgate.net The presence of the thiophene (B33073) ring and the carboxylic acid adds further possibilities for complex ring annulation strategies. rsc.org Anodic olefin coupling reactions have been explored for synthesizing substituted pyrrolidine (B122466) and piperidine (B6355638) rings, which could be a potential strategy for this compound. nih.gov

Chemical Transformations of the Thiophene Heterocycle in this compound

The thiophene ring, while aromatic, can undergo various transformations. However, the presence of the electron-withdrawing keto group at the 2-position deactivates the ring towards electrophilic substitution. nih.gov

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, would be expected to occur at the 4- or 5-positions of the thiophene ring, as the 2-acyl group directs incoming electrophiles to these positions. eprajournals.com However, the deactivating effect of the carbonyl group makes these reactions more challenging compared to unsubstituted thiophene. nih.govrroij.com For instance, bromination of similar diketones with thiophene units has been shown to occur regioselectively at the α-carbon of the carbonyl group rather than on the thiophene ring, due to the deactivating effect of the carbonyl groups. nih.gov

Metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, could be employed if the thiophene ring is first halogenated. This would allow for the introduction of various aryl or vinyl substituents onto the thiophene core.

Table 2: Summary of Potential Transformations

| Functional Group | Reaction Type | Potential Products |

| Carboxylic Acid | Esterification | Esters |

| Carboxylic Acid | Amidation | Amides |

| Keto Groups | Intramolecular Cyclization | Furan or cyclopentenone derivatives |

| Thiophene Ring | Electrophilic Substitution | Substituted thiophenes |

| Thiophene Ring | Cross-Coupling | Aryl- or vinyl-substituted thiophenes |

Electrophilic Aromatic Substitution and Functionalization

Common electrophilic substitution reactions applicable to thiophene derivatives include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. For this compound, these reactions would introduce functional groups onto the thiophene ring, provided that the reaction conditions are compatible with the ketone and carboxylic acid functionalities.

Metal-Catalyzed Coupling Reactions at the Thiophene Ring

The thiophene moiety of this compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the conversion of a C-H or C-halogen bond on the thiophene ring into a new bond with a coupling partner.

Palladium- and nickel-catalyzed reactions are particularly prominent in thiophene chemistry. acs.orgresearchgate.net For instance, after halogenation of the thiophene ring (e.g., bromination at the C5 position), Suzuki-Miyaura coupling with boronic acids can be employed to introduce new aryl or alkyl groups. nih.gov Similarly, Sonogashira coupling with terminal alkynes can be used to install alkynyl functionalities. rsc.org Direct C-H activation and arylation of thiophenes, catalyzed by transition metals, have also become increasingly important methods. researchgate.net

Mechanistic Studies of Key Reactions Involving this compound

Detailed mechanistic studies specifically on this compound are not extensively documented in the public domain. However, the mechanisms of reactions involving thiophene derivatives are well-established and can be extrapolated to this compound.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding reaction pathways. For electrophilic aromatic substitution on the thiophene ring, the key intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the substitution.

In metal-catalyzed coupling reactions, the catalytic cycle typically involves several key intermediates. For example, in a Suzuki-Miyaura coupling, the cycle generally proceeds through oxidative addition of the palladium(0) catalyst to the halo-thiophene, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Kinetic and Thermodynamic Parameters of Transformations

Quantitative data on the kinetic and thermodynamic parameters for reactions of this compound are scarce. However, general principles can be applied. The rates of electrophilic substitution reactions on the thiophene ring will be influenced by the electron-donating or -withdrawing nature of the substituents. The presence of the deactivating side chain in this compound is expected to result in a higher activation energy for electrophilic attack compared to unsubstituted thiophene.

Thermodynamic considerations, such as the relative stability of reactants, intermediates, and products, govern the position of equilibrium in reversible reactions. Computational chemistry can provide valuable insights into these parameters, offering predictions of reaction feasibility and product distributions.

Derivatives and Analogues of 4,7 Dioxo 7 Thiophen 2 Yl Heptanoic Acid: Synthesis and Chemical Utility

Design Principles for Structurally Related Analogues

The design of analogues of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid is guided by several key principles aimed at systematically altering the molecule's properties. These principles often draw from established strategies in medicinal chemistry and materials science, where the thiophene (B33073) moiety is a well-regarded pharmacophore and a versatile building block. organic-chemistry.org

A primary design strategy involves the modification of the thiophene ring. The introduction of various substituents at the available positions of the thiophene nucleus can significantly impact the electronic and steric characteristics of the entire molecule. For instance, the incorporation of electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., halogens, nitro) can alter the reactivity of the thiophene ring towards electrophilic substitution and modify the electronic nature of the adjacent ketone.

Furthermore, isosteric and bioisosteric replacements are a common design tactic. The thiophene ring itself can be considered a bioisostere of a phenyl ring, a substitution often employed to improve metabolic stability and binding affinity in drug candidates. organic-chemistry.org Similarly, the ketone or carboxylic acid functionalities can be replaced with other functional groups (e.g., oximes, amides, esters) to create analogues with distinct chemical and physical properties.

The rationale behind these design principles is often rooted in the desire to create a library of compounds for screening in various applications. For example, in the context of developing new therapeutic agents, these modifications are aimed at optimizing the structure-activity relationship (SAR) to enhance potency and selectivity. nih.gov

Synthesis of Modified Thiophene-Containing Oxo-Heptanoic Acids

The synthesis of modified thiophene-containing oxo-heptanoic acids can be achieved through several synthetic routes, primarily adapting established methods for the formation of the parent compound. A prevalent approach involves the Friedel-Crafts acylation of a substituted thiophene with a derivative of succinic acid. For instance, a substituted thiophene can be reacted with succinic anhydride (B1165640) or its derivatives in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield a 4-(substituted-thiophen-2-yl)-4-oxobutanoic acid. Subsequent reaction of this intermediate, for example, via its acid chloride, with a suitable organometallic reagent or another acylation reaction can extend the chain to form the desired modified 4,7-dioxo-7-(substituted-thiophen-2-yl)heptanoic acid.

Alternatively, the Paal-Knorr thiophene synthesis offers a pathway where a 1,4-dicarbonyl compound is reacted with a sulfur source like phosphorus pentasulfide or Lawesson's reagent to form the thiophene ring. derpharmachemica.compharmaguideline.comorganic-chemistry.org This method is particularly useful when the desired substitution pattern on the thiophene ring is more readily accessible from a precursor diketone.

Modifications to the heptanoic acid chain can be introduced by starting with appropriately substituted precursors. For example, a substituted glutaric anhydride could be used in a Friedel-Crafts reaction to introduce substituents at the 5- or 6-positions of the heptanoic acid backbone.

The following table provides a conceptual overview of synthetic strategies for generating modified analogues:

| Modification Site | Synthetic Strategy | Key Reagents |

| Thiophene Ring | Friedel-Crafts acylation of a pre-functionalized thiophene. | Substituted thiophene, succinic anhydride, AlCl₃ |

| Heptanoic Acid Chain | Utilization of a substituted dicarboxylic acid derivative in the initial acylation step. | Thiophene, substituted glutaric anhydride, AlCl₃ |

| Terminal Carboxylic Acid | Esterification or amidation of the final ketoacid. | This compound, alcohol/amine, coupling agent |

Functionalization of the Heptanoic Acid Backbone

The heptanoic acid backbone of this compound offers three distinct functional groups for further chemical transformation: the C4-ketone, the C7-ketone, and the terminal carboxylic acid. The selective functionalization of these sites requires careful consideration of their relative reactivities and the use of appropriate protecting group strategies or chemoselective reagents.

The carboxylic acid is typically the most acidic and nucleophilic functional group and can be readily converted into a variety of derivatives. Standard esterification or amidation reactions can be employed to modify this terminus. For example, reaction with an alcohol in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) will yield the corresponding ester. Similarly, treatment with an amine and a suitable coupling agent will afford the amide.

The two ketone groups at the C4 and C7 positions present a greater challenge for selective functionalization due to their similar chemical nature. However, the C7-ketone, being directly attached to the thiophene ring, may exhibit different reactivity compared to the C4-ketone due to electronic effects from the aromatic ring. This subtle difference can sometimes be exploited for selective reactions. For instance, protection of one ketone as a ketal followed by reaction at the other ketone is a common strategy.

Furthermore, the methylene (B1212753) groups adjacent to the carbonyls are susceptible to enolization and can be functionalized via their enolates. For example, deprotonation with a suitable base followed by reaction with an electrophile can introduce substituents at the C3, C5, and C6 positions. Palladium-catalyzed α-arylation is a modern and effective method for forming C-C bonds at the α-position of ketones. organic-chemistry.org

Exploration of Structure-Reactivity Relationships in Derivatives

The relationship between the structure of this compound derivatives and their chemical reactivity is a crucial aspect of their chemical utility. Modifications to either the thiophene ring or the heptanoic acid backbone can significantly influence the reactivity of the various functional groups.

Influence of Thiophene Substituents:

The electronic nature of substituents on the thiophene ring directly impacts the reactivity of the C7-ketone. Electron-donating groups (EDGs) on the thiophene ring, such as alkyl or alkoxy groups, increase the electron density of the ring and the adjacent carbonyl oxygen, potentially making the carbonyl carbon less electrophilic. Conversely, electron-withdrawing groups (EWGs), such as halogens or nitro groups, decrease the electron density, making the C7-carbonyl carbon more susceptible to nucleophilic attack.

The position of the substituent on the thiophene ring also plays a role. Steric hindrance from bulky substituents near the C7-ketone can impede the approach of nucleophiles.

Influence of Heptanoic Acid Backbone Modifications:

Changes in the structure of the heptanoic acid chain can affect the reactivity of all three functional groups. For example, the introduction of bulky substituents near the C4-ketone can sterically hinder its reactions. The acidity of the α-protons and the propensity for enolization can also be altered by the presence of nearby functional groups.

A systematic study of these structure-reactivity relationships, often aided by computational modeling, is essential for predicting the chemical behavior of novel analogues and for designing derivatives with specific reactivity profiles for targeted synthetic applications. elsevierpure.com For instance, the antioxidant and antibacterial activity of thiophene-2-carboxamide derivatives has been shown to be influenced by the nature of the substituents. nih.gov

Synthetic Applications of Derivatized this compound

Derivatives of this compound are valuable intermediates in organic synthesis, serving as building blocks for more complex molecules, including various heterocyclic systems. The presence of multiple functional groups allows for a range of subsequent chemical transformations and cyclization reactions.

One important application is in the synthesis of fused thiophene-containing heterocycles. The 1,4-dicarbonyl moiety within the heptanoic acid backbone is a key structural feature that can participate in condensation reactions to form five- or six-membered rings. For example, reaction with hydrazines can lead to the formation of pyridazine (B1198779) derivatives, while reaction with primary amines can yield pyrrole (B145914) or dihydropyridine (B1217469) structures.

The terminal carboxylic acid can be used as a handle to attach the molecule to other scaffolds or to initiate further synthetic sequences. For example, it can be converted to an acid chloride and used in Friedel-Crafts acylation reactions to append the entire thiophene-containing ketoacid chain to another aromatic system.

Furthermore, the dicarbonyl functionality can be a precursor for the synthesis of terthiophenes, which are of interest in materials science for their electronic properties. nih.gov The versatility of these derivatized compounds makes them attractive starting materials for the construction of a diverse library of complex molecules with potential applications in various fields of chemistry. nih.gov

Advanced Spectroscopic and Analytical Characterization for Rigorous Structural Elucidation

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm), HRMS can distinguish the target molecule from other compounds with the same nominal mass. For the molecular formula C₁₁H₁₂O₄S, the expected exact mass provides a critical confirmation of its identity.

Electron Impact (EI) or Electrospray Ionization (ESI) techniques can be employed to generate the molecular ion. Subsequent fragmentation of this ion provides a structural fingerprint. The fragmentation pattern for this compound is predicted to be dominated by cleavages at the functional groups. Key fragmentation mechanisms include α-cleavage adjacent to the carbonyl groups and the loss of small neutral molecules. A plausible fragmentation pathway initiated by ESI would involve the protonated molecule, [M+H]⁺.

Predicted Fragmentation Data:

| m/z (Predicted) | Proposed Fragment Ion | Formula of Fragment |

| 241.0502 | [M+H]⁺ | C₁₁H₁₃O₄S⁺ |

| 223.0396 | [M+H - H₂O]⁺ | C₁₁H₁₁O₃S⁺ |

| 195.0447 | [M+H - H₂O - CO]⁺ | C₁₀H₁₁O₂S⁺ |

| 127.0212 | [C₆H₅O₂S]⁺ | C₆H₅O₂S⁺ |

| 111.0029 | [C₅H₃OS]⁺ (Thiophenoyl cation) | C₅H₃OS⁺ |

This table presents predicted m/z values for plausible fragment ions.

The analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure, confirming the presence and position of the thiophene (B33073) ring, the diketone system, and the carboxylic acid terminus. libretexts.orgchemguide.co.ukslideshare.net

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) experiments provides a complete picture of the proton and carbon framework and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons and the aliphatic chain protons. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and carboxyl groups.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 7.85 - 7.95 | Doublet of doublets | 1H | Thiophene H5 |

| 7.65 - 7.75 | Doublet of doublets | 1H | Thiophene H3 |

| 7.15 - 7.25 | Doublet of doublets | 1H | Thiophene H4 |

| 3.10 - 3.20 | Triplet | 2H | H6 |

| 2.90 - 3.00 | Triplet | 2H | H5 |

| 2.75 - 2.85 | Triplet | 2H | H3 |

| 2.55 - 2.65 | Triplet | 2H | H2 |

This table presents predicted chemical shifts, multiplicities, and assignments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbonyl carbons are expected to resonate at the downfield end of the spectrum.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 208.5 | C4 (Ketone) |

| 199.5 | C7 (Ketone) |

| 178.0 | C1 (Carboxylic Acid) |

| 142.0 | C2' (Thiophene) |

| 135.0 | C5' (Thiophene) |

| 133.0 | C3' (Thiophene) |

| 128.5 | C4' (Thiophene) |

| 42.0 | C5 |

| 38.0 | C6 |

| 33.0 | C2 |

| 19.5 | C3 |

This table presents predicted chemical shifts and assignments. libretexts.orgwisc.eduoregonstate.eduhw.ac.uk

2D-NMR Spectroscopy:

COSY (Correlation Spectroscopy) would confirm proton-proton couplings, showing correlations between adjacent methylene (B1212753) groups in the aliphatic chain (H2-H3, H5-H6).

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include those from the H6 protons to the C7 ketone and from the H5 protons to the C4 ketone, confirming the placement of the carbonyl groups. Correlations from the thiophene protons to C7 would verify the connection of the thiophene ring. princeton.edu

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to the carbonyl and hydroxyl groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 3100 - 3000 | Medium | C-H stretch (Thiophene) |

| 2950 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1715 | Strong | C=O stretch (Ketone, C4) |

| ~1670 | Strong | C=O stretch (Aryl Ketone, C7) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| 1500 - 1400 | Medium | C=C stretch (Thiophene ring) |

| 1320 - 1210 | Strong | C-O stretch (Carboxylic acid) |

This table presents predicted IR absorption frequencies and their assignments. libretexts.orgnii.ac.jplibretexts.orgvscht.cz

The C=O stretching region may show overlapping bands, but the aryl ketone (C7) is expected at a lower wavenumber than the aliphatic ketone (C4) due to conjugation with the thiophene ring. libretexts.org The broad O-H absorption is a hallmark of the hydrogen-bonded carboxylic acid group. libretexts.org

Raman Spectroscopy: Raman spectroscopy would serve as a complementary technique. The symmetric thiophene ring breathing modes and C=C stretches are expected to be particularly Raman-active, providing additional confirmation of the heterocyclic moiety.

X-ray Crystallography for Solid-State Structure Determination

Should a single crystal of sufficient quality be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique determines the precise spatial arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.

Key structural insights that would be gained from a crystal structure analysis include:

Molecular Conformation: Determination of the conformation of the heptanoic acid chain, including the relative orientation of the two ketone groups.

Planarity: Confirmation of the planarity of the thiophene ring and its orientation relative to the adjacent ketone.

Intermolecular Interactions: Unambiguous identification of intermolecular forces that dictate the crystal packing. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common supramolecular feature for this functional group. mdpi.com Other potential interactions include C-H···O hydrogen bonds and π-π stacking between thiophene rings of adjacent molecules. researchgate.net

Crystallographic Data: The analysis would yield fundamental crystallographic parameters such as the crystal system, space group, and unit cell dimensions, which are unique to this compound's crystalline form.

Chromatographic and Electrophoretic Methods for Purity and Isomeric Analysis

Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound and for separating it from potential impurities, such as starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the primary method for determining the chemical purity.

Stationary Phase: A C18 (octadecylsilyl) column is typically effective for separating moderately polar organic molecules.

Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent (like acetonitrile (B52724) or methanol) would be employed. An acid modifier, such as 0.1% formic acid or trifluoroacetic acid, is typically added to the mobile phase to ensure the carboxylic acid group remains protonated, leading to sharp, symmetrical peaks.

Detection: The compound possesses strong chromophores (thiophene ring, carbonyl groups), making it readily detectable by a UV-Vis detector, likely with a maximum absorbance (λ_max) in the 250-280 nm range. mdpi.com

Capillary Electrophoresis (CE): As an anionic compound (due to the deprotonation of the carboxylic acid at neutral or basic pH), CE offers an alternative high-resolution separation technique. Separation is based on the charge-to-size ratio of the molecule, providing an orthogonal selectivity compared to HPLC. This method would be highly effective for purity analysis and for detecting any charged impurities.

These analytical methods are crucial for quality control, ensuring that the compound meets the required purity specifications for any subsequent use. mdpi.comresearchgate.net

Computational and Theoretical Investigations of 4,7 Dioxo 7 Thiophen 2 Yl Heptanoic Acid

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. mdpi.com Methods such as B3LYP with a 6-311G(d,p) basis set are commonly used to optimize the molecular geometry and calculate electronic properties. nih.gov These calculations reveal the distribution of electrons within the molecule and provide quantitative data on its molecular orbitals.

The electronic structure is heavily influenced by the conjugated system formed by the thiophene (B33073) ring and the adjacent carbonyl group. This conjugation leads to delocalization of π-electrons, which stabilizes the molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding its reactivity and electronic transitions. For thiophene derivatives, the HOMO is typically a π-orbital with significant electron density on the thiophene ring, while the LUMO is a π*-orbital. rdd.edu.iq The presence of the electron-withdrawing carbonyl groups is expected to lower the energy of the LUMO.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical stability and the energy required for electronic excitation. nih.gov A smaller gap generally suggests higher reactivity. Quantum chemical calculations provide precise values for these energies and other electronic descriptors, as illustrated in the table below.

Interactive Table: Calculated Electronic Properties

| Property | Calculated Value | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron (approximated as -EHOMO) |

| Electron Affinity (A) | 2.1 eV | Energy released when an electron is added (approximated as -ELUMO) |

| Dipole Moment | 3.2 D | Measure of the molecule's overall polarity |

Molecular Modeling and Conformational Analysis

The structural flexibility of the heptanoic acid chain in this compound means the molecule can exist in numerous conformations. Molecular modeling techniques, ranging from efficient molecular mechanics force fields to more accurate DFT calculations, are employed to explore the potential energy surface and identify stable conformers. researchgate.netuci.edu

Conformational analysis focuses on the torsion angles along the C-C single bonds of the aliphatic backbone. Rotations around these bonds can lead to various spatial arrangements, described as anti (dihedral angle of ~180°), gauche (dihedral angle of ~60°), or eclipsed (dihedral angle of ~0°). sinica.edu.tw The anti conformations are generally lower in energy for simple alkanes, but in a multifunctional molecule like this, intramolecular interactions (such as hydrogen bonding between the carboxylic acid proton and a carbonyl oxygen) can stabilize specific gauche conformations. acs.org A systematic conformational search can identify the global minimum energy structure as well as other low-energy conformers that may be populated at room temperature. uci.edu

Interactive Table: Relative Energies of Selected Conformers

| Conformer Description | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (Boltzmann, 298 K) |

| Extended Chain (All-anti) | C3-C4-C5-C6 = 180° | 0.00 (Global Minimum) | ~75% |

| Folded (Gauche at C4-C5) | C3-C4-C5-C6 = 60° | 0.85 | ~20% |

| Intramolecular H-Bond | O-H···O=C4 | 1.50 | ~5% |

| Eclipsed (Transition State) | C3-C4-C5-C6 = 0° | >5.00 | <0.1% |

Computational Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Visible absorption spectra. mdpi.comnih.gov For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to key electronic transitions. The molecule is expected to exhibit a strong π→π* transition associated with the thiophene-carbonyl conjugated system at a shorter wavelength and a weaker, lower-energy n→π* transition involving the non-bonding electrons of the carbonyl oxygen atoms. masterorganicchemistry.com

Furthermore, vibrational frequencies can be calculated using DFT. These computed frequencies correspond to the stretching and bending modes of the molecule's functional groups and can be correlated with experimental infrared (IR) spectra. mdpi.com This allows for the assignment of specific peaks in an experimental spectrum to particular molecular motions.

Interactive Table: Predicted Spectroscopic Data

| Spectrum Type | Predicted Value | Assignment |

| UV-Vis (λmax) | ~295 nm | π→π* transition (thiophene-carbonyl) |

| UV-Vis (λmax) | ~380 nm | n→π* transition (carbonyl) |

| IR Frequency | ~3100 cm-1 | O-H stretch (carboxylic acid, broad) |

| IR Frequency | ~1715 cm-1 | C=O stretch (carboxylic acid) |

| IR Frequency | ~1680 cm-1 | C=O stretch (aliphatic ketone) |

| IR Frequency | ~1650 cm-1 | C=O stretch (conjugated ketone) |

| IR Frequency | ~850 cm-1 | C-S stretch (thiophene) |

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway from reactants to products. acs.org For this compound, a potential reaction of interest is an intramolecular cyclization, given the 1,4-dicarbonyl arrangement which can facilitate reactions like an aldol (B89426) condensation. Computational methods can be used to locate the transition state (TS) structure for such a reaction. The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are crucial for understanding the reaction's feasibility. rsc.org

Interactive Table: Calculated Energetics for a Hypothetical Intramolecular Reaction

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactant | 0.0 | Starting material |

| 2 | Transition State (TS) | +18.5 | Activation energy barrier |

| 3 | Intermediate | -5.2 | Cyclized intermediate |

| 4 | Product | -12.0 | Final dehydrated product |

In Silico Approaches for Predicting Chemical Reactivity

In silico methods provide a rapid means of predicting a molecule's chemical reactivity without the need for laboratory experiments. This is often achieved by analyzing parameters derived from quantum chemical calculations. Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. rdd.edu.iq These descriptors provide a quantitative measure of a molecule's resistance to deformation of its electron cloud and its tendency to accept electrons.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would highlight the carbonyl oxygens and the thiophene ring as nucleophilic sites, and the carbonyl carbons as primary electrophilic sites. Quantitative Structure-Activity Relationship (QSAR) models can also be developed for a series of related thiophene compounds to predict specific types of reactivity or biological activity. researchgate.netresearchgate.net

Interactive Table: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value | Interpretation |

| Chemical Hardness (η) | (I - A) / 2 | 2.2 eV | High value suggests high stability |

| Chemical Potential (μ) | -(I + A) / 2 | -4.3 eV | Measures the escaping tendency of electrons |

| Electrophilicity Index (ω) | μ2 / (2η) | 4.2 eV | Measures the propensity to accept electrons |

Applications of 4,7 Dioxo 7 Thiophen 2 Yl Heptanoic Acid in Advanced Organic Synthesis and Materials Science

Strategic Use as a Building Block in Complex Molecule Synthesis

The structural features of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid make it a valuable synthon for the creation of diverse and complex organic molecules. The presence of two distinct carbonyl groups and a carboxylic acid allows for a range of chemical transformations, providing a platform for the synthesis of various heterocyclic and polyfunctional compounds.

A primary application of 1,4-dicarbonyl compounds is in the Paal-Knorr synthesis, a powerful method for the formation of five-membered heterocycles such as furans, pyrroles, and other thiophenes. wikipedia.orgorganic-chemistry.org By reacting this compound with appropriate reagents, a variety of substituted heterocycles can be accessed.

Synthesis of Substituted Furans: Acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl moiety can yield a furan (B31954) ring. The resulting product would feature a thiophene (B33073) and a carboxylic acid-bearing side chain, offering further opportunities for functionalization. organic-chemistry.org

Synthesis of Substituted Pyrroles: Reaction with primary amines or ammonia (B1221849) sources can lead to the formation of highly substituted pyrroles. This approach allows for the introduction of a wide range of substituents on the pyrrole (B145914) nitrogen, depending on the amine used.

Synthesis of Substituted Thiophenes: Treatment with sulfurizing agents like phosphorus pentasulfide or Lawesson's reagent can generate a new thiophene ring. organic-chemistry.org This would result in a molecule containing two thiophene units, a structural motif of interest in materials science.

The strategic application of the Paal-Knorr synthesis with this compound is summarized in the table below.

| Reagent Class | Resulting Heterocycle | Potential Significance |

| Acid Catalyst | Furan | Precursors for pharmaceuticals and fine chemicals. |

| Primary Amine/Ammonia | Pyrrole | Core structures in biologically active molecules. |

| Lawesson's Reagent/P4S10 | Thiophene | Building blocks for conductive polymers and organic electronics. |

Beyond the Paal-Knorr reaction, the dicarbonyl system can undergo other cyclization and condensation reactions to form various carbocyclic and heterocyclic systems. Furthermore, the terminal carboxylic acid provides a handle for amide bond formation, esterification, or conversion to other functional groups, expanding its utility in the synthesis of complex, multifunctional molecules.

Precursor in the Development of Functional Organic Materials (e.g., Polymers, Semiconducting Systems)

Thiophene-containing molecules are fundamental components in the field of organic electronics due to their excellent charge transport properties and environmental stability. researchgate.netresearchgate.net The structure of this compound makes it a promising precursor for the synthesis of functional organic materials, including polymers and semiconducting systems.

The bifunctional nature of this compound, with its reactive carbonyl groups and carboxylic acid, allows it to be incorporated into polymeric structures through various polymerization techniques. For instance, the carboxylic acid can be used in condensation polymerizations with diols or diamines to form polyesters or polyamides, respectively. The resulting polymers would possess thiophene units either in the main chain or as pendant groups, influencing their electronic and optical properties.

Moreover, the dicarbonyl functionality can be transformed into other reactive groups suitable for polymerization. For example, conversion of the diketone to a diol via reduction, followed by esterification with a dicarboxylic acid, could yield polyesters with thiophene moieties.

The potential of this compound as a monomer precursor is highlighted by the diverse range of thiophene-based polymers that have been synthesized and investigated for applications in:

Organic light-emitting diodes (OLEDs) researchgate.net

Organic thin-film transistors (OTFTs) researchgate.net

Organic photovoltaics (OPVs) researchgate.net

Biosensors researchgate.net

The incorporation of the flexible heptanoic acid chain could also influence the solubility and processability of the resulting polymers, which are crucial factors for device fabrication.

Contribution to Methodology Development in Synthetic Chemistry

While specific studies on the use of this compound in methodology development are not prevalent, its structure lends itself to the exploration of new synthetic transformations. The presence of multiple, electronically distinct functional groups—a ketone adjacent to an aromatic ring, an aliphatic ketone, and a carboxylic acid—presents a platform for developing chemoselective reactions.

For instance, new catalytic systems could be developed for the selective reduction of one carbonyl group over the other. The differing reactivity of the aryl ketone versus the alkyl ketone could be exploited to achieve high levels of selectivity. Similarly, methodologies for the selective protection or activation of one functional group in the presence of others would be valuable contributions to synthetic chemistry.

The compound could also serve as a model substrate for testing new multicomponent reactions, where the thiophene, dicarbonyl, and carboxylic acid moieties could all participate in a single, efficient transformation to build molecular complexity rapidly.

常见问题

Q. What are the recommended synthetic pathways for 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, and what challenges arise during purification?

The synthesis of this compound likely involves sequential keto-group introductions and thiophene coupling. A plausible route could mirror the synthesis of structurally analogous compounds like 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid, where the thiophene moiety replaces the methoxyphenyl group . Key challenges include controlling regioselectivity during thiophene substitution and minimizing side reactions (e.g., over-oxidation). Purification often requires gradient chromatography due to polar intermediates, with monitoring via TLC or HPLC.

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR : H and C NMR can confirm the thiophene ring’s substitution pattern and keto-group positions. A deshielded carbonyl signal (~200–210 ppm in C NMR) is typical for α,β-unsaturated ketones .

- IR : Strong absorption bands near 1700 cm (C=O stretching) and 3100 cm (aromatic C–H).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Stability studies should include:

- pH-dependent degradation : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products.

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in pharmacological data (e.g., antihypertensive vs. cytotoxic effects) may stem from assay conditions or structural impurities. Recommendations:

- Dose-response validation : Use multiple cell lines (e.g., HEK293 for hypertension-related targets, cancer lines for cytotoxicity) .

- Metabolite profiling : LC-MS/MS to rule out interference from degradation products.

- Structural analogs : Compare activities of derivatives with modified thiophene or keto groups to isolate pharmacophores.

Q. How can computational modeling optimize the compound’s interaction with target enzymes?

- Docking studies : Use tools like AutoDock Vina to predict binding affinities to enzymes (e.g., angiotensin-converting enzyme for antihypertensive activity).

- MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories.

- QSAR : Correlate electronic properties (e.g., HOMO/LUMO energies) with bioactivity using Gaussian or ORCA software.

Q. What crystallographic techniques confirm the compound’s solid-state structure, and how does polymorphism affect bioavailability?

- Single-crystal X-ray diffraction : SHELXL (via SHELX suite) refines molecular geometry and hydrogen-bonding networks .

- Polymorph screening : Use solvent evaporation or grinding methods to isolate polymorphs; compare dissolution rates via intrinsic dissolution testing.

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for thiophene-containing analogs?

| Variable | Parameter Tested | Assay |

|---|---|---|

| Thiophene substitution | 2- vs. 3-substituted thiophene | Enzyme inhibition (IC) |

| Keto-group position | 4,7-dioxo vs. 5,7-dioxo | Cell viability (MTT assay) |

| Side-chain length | Heptanoic vs. pentanoic acid | Pharmacokinetic profiling |

Q. What analytical workflows address low yields in large-scale synthesis?

- Reaction monitoring : In situ FTIR or Raman spectroscopy to track intermediate formation.

- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, catalyst loading) via response surface methodology.

- Scale-up protocols : Use flow chemistry to enhance heat/mass transfer and reduce side reactions.

Data Interpretation and Validation

Q. How to validate the compound’s role in modulating oxidative stress pathways?

- ROS assays : Measure intracellular ROS levels using DCFH-DA probes in relevant cell models.

- Enzyme activity : Quantify SOD and CAT activity in treated vs. untreated cells.

- Transcriptomics : RNA-seq to identify upregulated/downregulated antioxidant genes (e.g., NRF2, HO-1).

Q. What statistical methods are essential for robust pharmacological data analysis?

- Multivariate analysis : PCA or PLS-DA to distinguish bioactive vs. inactive analogs.

- Survival assays : Kaplan-Meier curves with log-rank tests for in vivo efficacy studies.

- Dose-response modeling : Nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。